Cas no 90213-67-5 (2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine)

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine structure
90213-67-5 structure
Product Name:2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Numéro CAS:90213-67-5
Le MF:C7H5Cl2N3
Mégawatts:202.040698766708
MDL:MFCD13189421
CID:791722
PubChem ID:25230953
Update Time:2024-10-26

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

    • 2,4-dichloro-7-methyl-7H-Pyrrolo[2,3-d]pyrimidine
    • 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-methyl-
    • WIROGLUDZOMAPT-UHFFFAOYSA-N
    • AB68384
    • FCH1381273
    • AX8219225
    • W9290
    • ST24021513
    • J3.500.091G
    • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • Z1269130952
    • J-507169
    • EN300-264371
    • DTXSID30649401
    • 2 pound not4-Dichloro-7-methyl-7H-pyrrolo[2 pound not3-d]pyrimidine
    • 90213-67-5
    • AKOS015999210
    • SCHEMBL2173385
    • CS-W006113
    • AS-18603
    • DB-355219
    • SY041847
    • MFCD13189421
    • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD13189421
    • Piscine à noyau: 1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3
    • La clé Inchi: WIROGLUDZOMAPT-UHFFFAOYSA-N
    • Sourire: ClC1N=C2C(C=CN2C)=C(Cl)N=1

Propriétés calculées

  • Qualité précise: 200.9860526g/mol
  • Masse isotopique unique: 200.9860526g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 0
  • Complexité: 178
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 30.7
  • Le xlogp3: 2.5

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
210483-1g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 95%
1g
£42.00 2022-03-01
Fluorochem
210483-5g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 95%
5g
£124.00 2022-03-01
Fluorochem
210483-10g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 95%
10g
£205.00 2022-03-01
Fluorochem
210483-25g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 95%
25g
£410.00 2022-03-01
ChemScence
CS-W006113-1g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 98.69%
1g
$40.0 2021-09-02
ChemScence
CS-W006113-5g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 98.69%
5G
$85.0 2022-04-26
ChemScence
CS-W006113-10g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 98.69%
10G
$167.0 2022-04-26
ChemScence
CS-W006113-25g
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5 98.69%
25G
$413.0 2022-04-26
TRC
D437268-10mg
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5
10mg
$ 50.00 2022-06-05
TRC
D437268-50mg
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
90213-67-5
50mg
$ 65.00 2022-06-05

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  0 °C; 0 °C → rt; overnight, rt
Référence
Design, synthesis and biological evaluation of purine-based derivatives as novel JAK2/BRD4(BD2) dual target inhibitors
Guo, Yong; Zou, Yurong; Chen, Yong; Deng, Dexin; Zhang, Zihao; et al, Bioorganic Chemistry, 2023, 132,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt
1.2 overnight, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
Référence
Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode
Boffey, Helen K.; Rooney, Timothy P. C. ; Willems, Henriette M. G.; Edwards, Simon; Green, Christopher; et al, Journal of Medicinal Chemistry, 2022, 65(4), 3359-3370

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C
Référence
Design, synthesis and biological evaluation of sphingosine-1-phosphate receptor 2 antagonists as potent 5-FU-resistance reversal agents for the treatment of colorectal cancer
Luo, Dongdong; Zhang, Yuhang; Yang, Shuang; Tian, Xiaochen; Lv, Yan; et al, European Journal of Medicinal Chemistry, 2021, 225,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  overnight, rt
Référence
Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology
Johannes, Jeffrey W.; Almeida, Lynsie; Barlaam, Bernard; Boriack-Sjodin, P. Ann; Casella, Robert; et al, ACS Medicinal Chemistry Letters, 2015, 6(3), 254-259

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  rt; 0.5 h, rt
1.2 0.5 h, rt
Référence
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors
Su, Qibin; Ioannidis, Stephanos; Chuaqui, Claudio; Almeida, Lynsie; Alimzhanov, Marat; et al, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; overnight, rt
Référence
Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization
Xie, Hui; Zeng, Lili; Zeng, Shaogao; Lu, Xin; Zhang, Guicheng; et al, European Journal of Medicinal Chemistry, 2012, 52, 205-212

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer
Shirai, Fumiyuki ; Mizutani, Anna; Yashiroda, Yoko; Tsumura, Takeshi; Kano, Yuko; et al, Journal of Medicinal Chemistry, 2020, 63(8), 4183-4204

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:90213-67-5)2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Numéro de commande:A860879
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:26
Prix ($):561.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90213-67-5)2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
A860879
Pureté:99%
Quantité:100g
Prix ($):561.0
Courriel